2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfonyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-16-9-11-18(12-10-16)32(28,29)21-22(30-20(23-21)17-7-3-2-4-8-17)31(26,27)15-19(25)24-13-5-6-14-24/h2-4,7-12H,5-6,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGBPWYMJDAUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)S(=O)(=O)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H18N2O4S
- Molecular Weight : 354.40 g/mol
- CAS Number : [Not provided in the search results]
Antinociceptive Effects
Recent studies have explored the analgesic properties of oxazolones, a class that includes our compound of interest. In a study involving various oxazolones, compounds were evaluated for their antinociceptive effects using the acetic acid-induced writhing test and hot plate test in mice. The results indicated significant analgesic activity, suggesting that derivatives containing the oxazolone moiety could be effective pain relief agents .
Table 1: Analgesic Activity of Oxazolone Derivatives
| Compound Name | Test Used | Dose (mg/kg) | Writhings Counted | Effectiveness |
|---|---|---|---|---|
| Compound A | Acetic Acid | 150 | 30 | High |
| Compound B | Hot Plate | 30 | 15 | Moderate |
| 2-(4-Bromo...) | Acetic Acid | 150 | 20 | High |
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been assessed through molecular docking studies targeting COX enzymes. The findings indicated that certain oxazolone derivatives exhibited IC50 values lower than that of celecoxib, a standard anti-inflammatory drug, suggesting promising anti-inflammatory properties .
Table 2: Inhibition of COX Enzymes by Oxazolone Derivatives
| Compound Name | IC50 (µM) | Comparison to Celecoxib |
|---|---|---|
| Compound C | 0.024 | Better |
| Compound D | 0.019 | Better |
| Celecoxib | 0.050 | Reference |
The biological activity of the compound may be attributed to its ability to interact with various molecular targets involved in pain and inflammation pathways. Molecular docking simulations have suggested that these compounds can effectively inhibit key enzymes such as COX-2, leading to reduced inflammatory responses .
Case Studies
In a notable case study involving a derivative of our compound, researchers conducted histopathological assessments on preserved organs from treated mice. The study revealed no significant cytotoxic effects, indicating low toxicity profiles for these compounds .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.
Anticancer Activity
Research indicates that derivatives of sulfonamides exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. In vitro assays have shown that 2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The sulfonamide moiety is known for its antibacterial activity. Preliminary tests indicate that this compound may exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. Further studies are required to elucidate the mechanisms involved and to optimize its efficacy .
Organic Synthesis Applications
In organic chemistry, the compound serves as a versatile building block for synthesizing more complex molecules.
Reaction Intermediates
The unique functional groups present in this compound make it an excellent intermediate in the synthesis of other biologically active compounds. For example, it can be utilized in coupling reactions to form new carbon-carbon bonds, which are crucial in drug development .
Catalysis
Recent advancements in catalysis have identified sulfonamides as effective catalysts in various organic reactions. The compound may facilitate reactions such as nucleophilic substitutions and cycloadditions, thereby enhancing reaction rates and yields .
Materials Science Applications
The structural characteristics of this compound also lend themselves to applications in materials science.
Polymer Chemistry
In polymer chemistry, sulfonamide derivatives are being explored for their ability to modify polymer properties. This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength, making it suitable for advanced material applications .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound may find applications in formulating coatings and adhesives that require high performance under varying environmental conditions.
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines. |
| Study 2 | Antimicrobial Efficacy | Exhibited broad-spectrum activity against E. coli and S. aureus. |
| Study 3 | Organic Synthesis | Used as an intermediate for synthesizing novel anti-inflammatory drugs. |
Comparison with Similar Compounds
Structural Analogues with Triazole Cores
Compound from : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Core Heterocycle : 1,2,4-Triazole vs. oxazole in the target compound.
- Substituents : Phenylsulfonyl group (electron-withdrawing) vs. tosyl (p-toluenesulfonyl) in the target.
- Solubility: The thioether linkage in the triazole compound may reduce solubility compared to the sulfonyl bridge in the target. Synthesis: Both use α-halogenated ketones, but the triazole synthesis requires sodium ethoxide-mediated coupling, whereas the target likely involves sulfonation and cyclization steps .
Pyrrolidine-Containing Analogues from Patent Literature ()
Example Patent Compound: 2-Cyclopropyl-1-[(3S,4R)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-ethanone
- Shared Features: Pyrrolidine ring and ethanone group.
- Key Differences: Heterocyclic Systems: The patent compound features a fused triazolo-pyrazine ring, which may enhance π-π stacking interactions compared to the target’s oxazole-sulfonyl system. Substituents: Cyclopropyl and ethyl groups on pyrrolidine vs. unsubstituted pyrrolidine in the target, impacting steric effects and metabolic stability .
Physicochemical and Functional Comparisons
Hydrogen Bonding and Crystal Packing ()
- Target Compound : The sulfonyl and pyrrolidine groups may form intermolecular hydrogen bonds (e.g., S=O···H–N), influencing crystal packing and melting points.
Electronic Effects
- Aromaticity : Oxazole’s higher aromaticity compared to triazole may stabilize charge distribution, affecting reactivity in electrophilic substitutions .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Challenges : The target’s oxazole-tosylsulfonyl system may require stringent conditions for cyclization, unlike triazole analogues .
- Biological Relevance : The pyrrolidine moiety in the target and patent compounds suggests shared pharmacokinetic advantages (e.g., blood-brain barrier penetration) .
- Unresolved Questions : Comparative data on solubility, stability, and bioactivity are lacking; experimental validation is needed.
Q & A
Q. What are the key steps in synthesizing 2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the oxazole core via cyclization of a 1,4-dicarbonyl precursor, often catalyzed by acidic or basic conditions.
- Step 2 : Sulfonation at the oxazol-5-yl position using tosyl chloride or similar sulfonylating agents.
- Step 3 : Coupling with a pyrrolidin-1-yl ethanone derivative under nucleophilic substitution conditions.
Q. Optimization Strategies :
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction efficiency .
- Temperature Control : Reflux in solvents like ethanol or acetonitrile (70–90°C) to balance reaction speed and side-product formation .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate high-purity intermediates .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- HPLC : Monitors reaction progress and quantifies purity (>98% target compound) using reverse-phase C18 columns and UV detection at 254 nm .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., sulfonyl groups at δ 3.1–3.3 ppm, pyrrolidine protons at δ 1.8–2.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the oxazole and sulfonyl moieties .
- Elemental Analysis (CHNS) : Validates empirical formula (e.g., C₂₁H₂₂N₂O₅S₂) with <0.3% deviation .
Q. What are common intermediates in the synthesis of this compound, and how are they stabilized?
- Intermediate 1 : 4-Tosyloxazol-5-yl sulfonic acid (stabilized by low-temperature storage (<4°C) to prevent hydrolysis) .
- Intermediate 2 : 1-(Pyrrolidin-1-yl)ethanone hydrochloride (hygroscopic; stored under inert gas with molecular sieves) .
- Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can crystallographic software like SHELX resolve structural ambiguities in this compound’s solid-state conformation?
Q. What methodologies analyze hydrogen-bonding patterns in the compound’s crystal structure?
- Graph Set Analysis : Classifies hydrogen bonds (e.g., D(2) motifs for N–H···O interactions) using Etter’s rules .
- X-Ray Diffraction : Maps intermolecular contacts (e.g., sulfonyl O atoms as acceptors; bond distances 2.8–3.0 Å) .
- DFT Calculations : Validates experimental H-bond strengths (e.g., interaction energies of −15 to −20 kJ/mol) .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Yield Discrepancies :
- Reagent Purity : Use ≥99% tosyl chloride and freshly distilled pyrrolidine to minimize side reactions .
- Cross-Validation : Compare NMR (¹H, ¹³C) and HPLC retention times with literature data .
- Spectral Conflicts :
- High-Resolution MS : Confirm molecular ion ([M+H]⁺ m/z 459.12) to rule out isotopic or adduct interference .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric sulfonyl groups) .
Q. What strategies improve selectivity in functionalizing the oxazole ring during synthesis?
- Protecting Groups : Temporarily block the 2-phenyl group with tert-butyldimethylsilyl (TBS) to direct sulfonation to C5 .
- Microwave-Assisted Synthesis : Reduces reaction time (10–15 min vs. 4 hr) and improves regioselectivity by 20–30% .
Q. How does the sulfonyl group influence the compound’s reactivity in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
